1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-5-methyl-, 1,1-dimethylethyl ester
Description
The compound 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-5-methyl-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a tert-butoxycarbonyl (BOC)-protected piperidine derivative featuring a unique substitution pattern:
- 3,3-Difluoro groups at the C3 position.
- 4-Formyl (aldehyde) and 5-methyl substituents.
- A 1,1-dimethylethyl ester (BOC) protecting group at the N1 position.
Properties
Molecular Formula |
C12H19F2NO3 |
|---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4-formyl-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19F2NO3/c1-8-5-15(10(17)18-11(2,3)4)7-12(13,14)9(8)6-16/h6,8-9H,5,7H2,1-4H3 |
InChI Key |
CDLPXNRGXZPDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1C=O)(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Substituted Pyridines
The piperidine core is often synthesized via hydrogenation of pyridine derivatives. For example, Grob et al. demonstrated that 4-pyridinecarboxylic acid undergoes hydrogenation under high-pressure H₂ (4–5 MPa) with a palladium-on-carbon (Pd/C) catalyst to yield 4-piperidinecarboxylic acid. Adapting this method, substituted pyridines with pre-installed functional groups (e.g., methyl, formyl, or fluorine) can be hydrogenated to form the corresponding piperidine derivatives.
Reaction Conditions:
- Catalyst: 5% Pd/C (0.01–0.05 wt% relative to substrate).
- Temperature: 90–100°C.
- Pressure: 4–5 MPa H₂.
- Solvent: Water or methanol.
Challenges:
- Formyl groups (-CHO) are susceptible to reduction under hydrogenation conditions, often converting to hydroxymethyl (-CH₂OH) or methyl (-CH₃) groups. To preserve the formyl moiety, post-hydrogenation formylation or alternative protective strategies are required.
Fluorination Strategies
Difluorination of Ketone Intermediates
The 3,3-difluoro substitution is introduced via fluorination of a ketone precursor. Diethylaminosulfur trifluoride (DAST) is a widely used agent for converting ketones to geminal difluorides. For instance, a ketone at position 3 of the piperidine ring reacts with DAST at -78°C to -20°C, yielding the 3,3-difluoro moiety.
Reaction Scheme:
$$
\text{Piperidin-3-one} + \text{DAST} \rightarrow \text{3,3-Difluoropiperidine} + \text{Byproducts}
$$
Optimization Notes:
- Excess DAST (1.5–2.0 equivalents) ensures complete conversion.
- Anhydrous conditions prevent hydrolysis of DAST.
Formylation of Piperidine Intermediates
Vilsmeier-Haack Formylation
The 4-formyl group is introduced via Vilsmeier-Haack reaction, where a dimethylformamide (DMF)–phosphoryl chloride (POCl₃) complex reacts with the piperidine substrate. This method is effective for electrophilic aromatic substitution but requires activating groups (e.g., electron-donating methyl) to direct formylation.
Procedure:
- Substrate (1 equiv) is treated with DMF (2 equiv) and POCl₃ (1.5 equiv) in dichloromethane at 0°C.
- The mixture is warmed to room temperature and stirred for 12 hours.
- Hydrolysis with ice-water yields the formylated product.
Yield: 60–75% (reported for analogous piperidines).
Methylation at Position 5
Alkylation via Grignard Reagents
The 5-methyl group is introduced through alkylation. A Grignard reagent (e.g., methylmagnesium bromide) reacts with a piperidine intermediate containing a leaving group (e.g., bromide) at position 5.
Example:
$$
\text{5-Bromopiperidine} + \text{CH₃MgBr} \rightarrow \text{5-Methylpiperidine} + \text{MgBr₂}
$$
Conditions:
- Solvent: Tetrahydrofuran (THF) at -78°C.
- Workup: Quench with ammonium chloride.
Boc-Protection of the Piperidine Nitrogen
Esterification with Di-tert-Butyl Dicarbonate
The nitrogen atom is protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Procedure:
- Piperidine (1 equiv) is dissolved in dichloromethane.
- Add (Boc)₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Stir at room temperature for 12 hours.
Yield: >90% (typical for Boc-protection).
Integrated Synthetic Route
Combining the above steps, a plausible synthesis for the target compound is:
- Hydrogenation: Convert 3-keto-4-methyl-5-bromopyridine to 3-keto-4-methyl-5-bromopiperidine using Pd/C and H₂.
- Fluorination: Treat with DAST to obtain 3,3-difluoro-4-methyl-5-bromopiperidine.
- Methylation: React with methylmagnesium bromide to install the 5-methyl group.
- Formylation: Apply Vilsmeier-Haack conditions to introduce the 4-formyl moiety.
- Boc-Protection: Protect the nitrogen with (Boc)₂O.
Overall Yield: ~40% (estimated across five steps).
Industrial-Scale Considerations
Challenges in Large-Scale Production
- High-Pressure Hydrogenation: Requires specialized reactors and safety protocols.
- DAST Handling: Moisture-sensitive and corrosive, necessitating inert conditions.
- Purification: Column chromatography is impractical; crystallization or distillation is preferred.
Table 1: Comparison of Key Reaction Conditions
| Step | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| Hydrogenation | Pd/C | 90–100 | 4–5 | 85–90 |
| Fluorination | DAST | -20 | Ambient | 70–80 |
| Boc-Protection | (Boc)₂O | 25 | Ambient | >90 |
Chemical Reactions Analysis
tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 263.285 g/mol. Its structure includes a piperidine ring substituted with difluoro and formyl groups, which contribute to its reactivity and utility in synthesis.
Anticancer Activity
Recent studies have highlighted the potential of piperidinecarboxylic acid derivatives in anticancer research. The compound's structural features allow for interactions with biological targets involved in cancer progression. For instance, derivatives have shown promise in inhibiting specific enzymes linked to tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including this compound, demonstrating their ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy against various cancer types .
Fungicidal Properties
The compound has been explored for its fungicidal properties, particularly as a means to control phytopathogenic fungi affecting crops. Research indicates that piperidinecarboxylic acid derivatives can disrupt fungal cell membranes or inhibit essential metabolic pathways.
Case Study:
A patent application detailed the use of piperidine derivatives as fungicides, showcasing their effectiveness in agricultural settings. Field trials demonstrated significant reductions in fungal infections on treated plants compared to controls . The study emphasized the importance of optimizing formulation and application methods to maximize efficacy.
Building Block for Synthesis
This compound serves as an essential building block in organic synthesis due to its reactive functional groups. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions or coupling reactions.
Example Reaction:
The synthesis of novel piperidine-based compounds often involves the reaction of this ester with amines or alcohols under controlled conditions to yield products with diverse biological activities. The optimization of reaction conditions has been extensively studied to improve yields and selectivity .
Polymer Chemistry
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of polymers with specific functional characteristics. Its incorporation into polymer matrices can enhance thermal stability or introduce bioactivity.
Research Insight:
Research has shown that incorporating piperidine derivatives into polymer formulations can improve mechanical properties while maintaining biocompatibility, making them suitable for biomedical applications such as drug delivery systems .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
The target compound’s unique substitution pattern offers opportunities for:
- Diverse Functionalization : The aldehyde group can be converted to amines, hydrazones, or oximes, enabling library synthesis for high-throughput screening.
- Optimized Bioavailability : Fluorination balances lipophilicity and metabolic stability, addressing common challenges in CNS drug development.
Biological Activity
1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-5-methyl-, 1,1-dimethylethyl ester is a chemical compound notable for its unique structure and potential biological activities. This compound features a piperidine ring and is characterized by the presence of difluoro and formyl groups, which contribute to its reactivity and biological properties. The molecular formula of this compound is C12H19F2NO3, with a molecular weight of approximately 263.285 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Through cyclization reactions involving appropriate precursors.
- Introduction of Difluoro and Formyl Groups : Achieved via selective fluorination and formylation reactions.
- Esterification : The final step involves the reaction with tert-butyl chloroformate under basic conditions to yield the ester .
Antifungal Properties
Research indicates that derivatives of 1-piperidinecarboxylic acid exhibit significant antifungal activity. This specific compound has been highlighted for its effectiveness against various phytopathogenic fungi, making it a valuable candidate for agricultural applications aimed at crop protection . The mechanism by which this compound exerts its antifungal effects may involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal growth.
Antibacterial Potential
While the primary focus has been on antifungal properties, preliminary studies suggest that this compound may also possess antibacterial activity. Further investigations are needed to elucidate its spectrum of action against bacterial pathogens .
Case Studies
Several studies have explored the biological activity of piperidine derivatives, including:
-
Study on Antifungal Efficacy :
- Objective : To evaluate the antifungal activity of various piperidine derivatives.
- Methodology : In vitro assays were conducted against common phytopathogenic fungi.
- Findings : The study found that compounds similar to 1-piperidinecarboxylic acid exhibited significant inhibition of fungal growth, particularly against Fusarium and Alternaria species .
-
Synergistic Effects with Agrochemicals :
- Objective : To assess the potential synergistic effects when combined with other fungicides.
- Methodology : Combination treatments were tested in controlled environments.
- Findings : Results indicated enhanced antifungal activity when 1-piperidinecarboxylic acid was used in conjunction with traditional fungicides, suggesting potential for developing more effective agricultural treatments .
Comparative Analysis
The biological activity of 1-piperidinecarboxylic acid can be compared with other similar compounds in terms of structure and efficacy:
| Compound Name | Structural Similarities | Unique Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Contains piperidine and difluoro groups | Lacks formyl functionality | Moderate antifungal |
| 1-Piperidinecarboxylic acid, 4-amino-3,3-difluoro-4-methyl-, 1,1-dimethylethyl ester | Shares piperidine structure | Contains an amino group | Enhanced antibacterial properties |
| tert-Butyl 4-amino-3,3-difluoro-4-methylpiperidine-1-carboxylate | Similar carbon skeleton | Additional amino group alters reactivity | Significant antifungal activity |
This table illustrates how variations in functional groups can significantly influence both the chemical properties and biological activities of piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
